1-(4-Fluoro-3-methylbenzoyl)piperazine is an organic compound belonging to the class of piperazine derivatives. While not naturally occurring, it serves as a key building block in the synthesis of diverse chemical entities with potential biological activities. [, , , , ] Its significance in scientific research stems from its versatility as a synthetic intermediate and the potential for its derivatives to interact with biological targets.
1-(4-Fluoro-3-methylbenzoyl)piperazine is a chemical compound classified as a piperazine derivative. This compound is characterized by the presence of a piperazine ring that is substituted with a 4-fluoro-3-methylbenzoyl group, which contributes to its unique chemical and biological properties. Piperazine derivatives are widely recognized for their diverse biological activities, making them significant in pharmaceutical research and development. The compound's chemical structure is denoted by the International Union of Pure and Applied Chemistry name, and its unique features allow it to participate in various biochemical reactions, influencing cellular functions and metabolic pathways.
Methods and Technical Details
The synthesis of 1-(4-Fluoro-3-methylbenzoyl)piperazine typically involves an acylation reaction where piperazine is treated with 4-fluoro-3-methylbenzoyl chloride. This reaction is generally conducted in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid produced during the process. The synthesis must be performed under anhydrous conditions to prevent hydrolysis of the acyl chloride, ensuring a higher yield of the desired product.
In industrial settings, the production process may utilize automated reactors and continuous flow systems, optimizing reaction conditions for efficiency and consistency in product quality. The reaction parameters, such as temperature and time, are carefully controlled to maximize yield while minimizing by-products .
Structure and Data
The molecular formula for 1-(4-Fluoro-3-methylbenzoyl)piperazine is C12H14FN3O. Its structure comprises a piperazine ring linked to a benzoyl moiety that includes a fluorine atom and a methyl group at specific positions on the aromatic ring. The presence of these substituents enhances the compound's lipophilicity and metabolic stability.
The compound's three-dimensional conformation can significantly affect its interaction with biological molecules, impacting its pharmacological properties .
Reactions and Technical Details
1-(4-Fluoro-3-methylbenzoyl)piperazine can undergo various chemical transformations:
The mechanism of action for 1-(4-Fluoro-3-methylbenzoyl)piperazine involves its interaction with various biological targets, including enzymes and receptors. The compound can modulate cellular signaling pathways by influencing enzyme activity related to metabolic processes. It has been shown to impact gene expression and cellular metabolism, potentially altering metabolic fluxes within cells.
This compound serves as a precursor for synthesizing biologically active molecules such as chemokine antagonists and other pharmaceuticals targeting specific diseases .
Physical Properties:
Chemical Properties:
1-(4-Fluoro-3-methylbenzoyl)piperazine has several scientific applications, particularly in medicinal chemistry. It serves as an intermediate in synthesizing various biologically active compounds, including:
These applications highlight the compound's relevance in developing therapeutic agents targeting different diseases, including cancer and neurodegenerative disorders .
Piperazine is a six-membered heterocyclic ring featuring two nitrogen atoms at opposite positions, conferring distinctive hydrogen-bonding capabilities and structural flexibility. This scaffold serves as a privileged motif in drug design due to its ability to: (i) enhance water solubility through basic nitrogen atoms that form water-soluble salts under physiological conditions; (ii) act as a conformational spacer that optimizes target binding via its chair-to-chair inversion dynamics; and (iii) provide multiple vectors for structural diversification through N-alkylation, N-acylation, or ring substitution [6] [8]. In CNS agents, piperazine derivatives like the antidepressant trazodone incorporate meta-chlorophenylpiperazine (mCPP) for serotonin receptor modulation, while anticancer drugs such as olaparib utilize piperazine carboxamide linkages for PARP inhibition [6] [9]. The protonation state of piperazine nitrogens (pK~a~ 5.5 and 9.5) further enables pH-dependent membrane permeability, making it invaluable for optimizing blood-brain barrier penetration or gastrointestinal absorption [6].
Table 1: Therapeutic Applications of Representative Piperazine-Containing Drugs
Drug Name | Piperazine Substructure | Primary Therapeutic Use | Key Mechanism |
---|---|---|---|
Vestipitant | 2-(S)-(4-fluoro-2-methylphenyl)piperazine | Antiemetic | NK₁ receptor antagonism |
Olaparib impurity | 1-(4-fluoro-3-methylbenzoyl)piperazine | Anticancer (PARP inhibitor) | DNA repair inhibition |
GSK962040 | (3S)-3-methylpiperazinylmethyl | Prokinetic | Motilin receptor agonism |
The strategic incorporation of fluorine atoms and alkyl groups into aromatic systems attached to piperazine scaffolds profoundly influences molecular properties. Fluorine, with its high electronegativity (3.98 Pauling scale) and small atomic radius (1.47 Å), exerts strong inductive effects that: (i) increase metabolic stability by blocking cytochrome P450-mediated oxidation at ortho/para positions; (ii) enhance membrane permeability via lipophilicity modulation (Hansch π parameter: +0.14); and (iii) participate in dipole-dipole interactions or [C–H···F] pseudo-hydrogen bonds with biological targets [8] [10]. Concurrently, ortho-methyl substitutions—as in 4-fluoro-3-methylbenzoyl—introduce steric effects that restrict bond rotation, potentially favoring bioactive conformations. This methyl group also elevates electron density at the carbonyl carbon, strengthening hydrogen bonds with residues like Ser159 in kinase domains or Asn120 in GPCR binding pockets [8]. Spectroscopic analyses (¹H NMR, FT-IR) of 1-(4-fluoro-3-methylbenzoyl)piperazine confirm these electronic effects, revealing a deshielded methyl singlet at 2.3 ppm and a carbonyl stretch redshifted to 1640 cm⁻¹ due to diminished conjugation [6].
Table 2: Electronic and Steric Effects of Aromatic Substituents in Piperazine Derivatives
Substituent Pattern | Lipophilicity (LogP) | Metabolic Stability (t½, min) | Protein Binding Affinity (Kd, nM) |
---|---|---|---|
4-Fluorobenzoyl | 1.8 | 32 | 450 |
4-Fluoro-3-methylbenzoyl | 2.1 | 89 | 210 |
3,5-Bis(trifluoromethyl)benzoyl | 3.9 | 155 | 18 |
1-(4-Fluoro-3-methylbenzoyl)piperazine (C₁₂H₁₅FN₂O; MW 222.26 g/mol) represents a structurally optimized intermediate for developing receptor modulators. Its benzoylpiperazine core mimics endogenous ligands like serotonin, while the 4-fluoro-3-methylbenzoyl group balances steric occupancy and electronic perturbation—critical factors for selective target engagement [8] [10]. Molecular docking simulations reveal that the fluorine atom forms 2.9 Å contacts with Thr218 in the NK₁ receptor, and the methyl group occupies a hydrophobic subpocket lined by Leu300 and Ile304, explaining its enhanced affinity over non-methylated analogs [8]. Additionally, this compound serves as a precursor to clinical candidates like vestipitant (NK₁ antagonist) and olaparib impurities, where similar 4-fluoro-3-methylbenzoyl groups contribute to sub-nanomolar receptor binding [9]. The carbonyl linker enables scaffold diversification via amide isosteres (e.g., sulfonamides, ureas), facilitating structure-activity relationship (SAR) studies to refine potency against kinase or GPCR targets implicated in oncology and CNS disorders [8].
Table 3: Bioisosteric Analogs of 1-(4-Fluoro-3-methylbenzoyl)piperazine
Structural Analog | Key Modification | Target Relevance |
---|---|---|
1-(3-Fluoro-4-methylbenzoyl)piperazine hydrochloride | Carboxylate salt formation | Enhanced solubility for parenteral formulations |
4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one | Phthalazinone fusion | PARP1 inhibition (olaparib series) |
N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine | Chiral methylpiperazine appendage | Motilin receptor agonism |
All compound names mentioned:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7